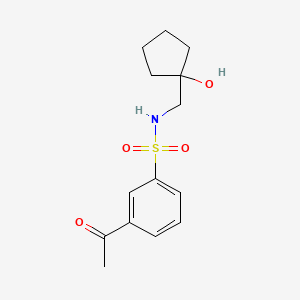

3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

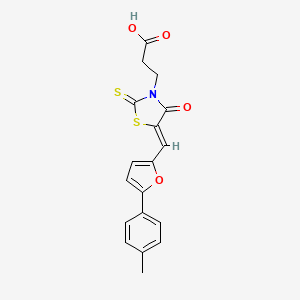

Molecular Structure Analysis

The molecular structure of “3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” contains a total of 43 bonds, including 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

Sulfonamide derivatives have been extensively studied for their reactivity and potential in synthesis. For instance, the rearrangement of sulfonamide derivatives under alkaline conditions can lead to the formation of various compounds, suggesting their utility in synthetic organic chemistry and the development of new materials (R. Dohmori, 1964). Such reactivity could be explored for the synthesis of novel compounds with specific desired properties.

Pharmacological Potential

Benzenesulfonamide derivatives have shown significant pharmacological potential. For example, certain sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes (H. Gul et al., 2016). This highlights the potential of such compounds in the development of therapeutic agents targeting diseases associated with aberrant enzyme activity.

Molecular Interactions and Binding Studies

N-substituted benzenesulfonamides have been studied for their binding interactions with human carbonic anhydrase isoforms, offering insights into their mechanism of inhibition and potential therapeutic applications (A. Di Fiore et al., 2011). Such studies are crucial for the rational design of drugs with enhanced efficacy and selectivity.

Environmental and Industrial Applications

The synthesis and characterization of benzenesulfonamide compounds also hold relevance for environmental and industrial applications. For instance, the determination and modeling of the solubility of benzenesulfonamide in various solvents (Yajun Li et al., 2019) can inform processes such as separation, purification, and chemical reaction optimization in industrial settings.

Eigenschaften

IUPAC Name |

3-acetyl-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-11(16)12-5-4-6-13(9-12)20(18,19)15-10-14(17)7-2-3-8-14/h4-6,9,15,17H,2-3,7-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJSNWSSPIRUGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)

![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)

![6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine](/img/structure/B2379230.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)

![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)

![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)